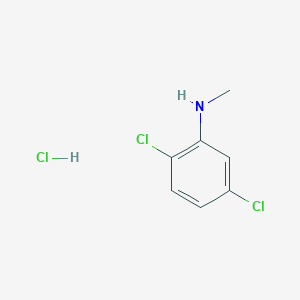

2,5-dichloro-N-methylaniline hydrochloride

Description

BenchChem offers high-quality 2,5-dichloro-N-methylaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dichloro-N-methylaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,5-dichloro-N-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N.ClH/c1-10-7-4-5(8)2-3-6(7)9;/h2-4,10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYJHQCCZQKENF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672563 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-58-0 | |

| Record name | 2,5-Dichloro-N-methylaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride: A Key Intermediate in Modern Chemistry

This document provides an in-depth technical overview of 2,5-dichloro-N-methylaniline hydrochloride (CAS No. 1193389-58-0), a halogenated aromatic amine of increasing interest in research and development. Designed for chemists, researchers, and drug development professionals, this guide moves beyond basic data to explore the compound's synthesis, applications, and analytical characterization, with a focus on its emerging role as a versatile chemical building block.

Section 1: Chemical Identity and Physicochemical Properties

2,5-dichloro-N-methylaniline hydrochloride is a derivative of aniline, characterized by two chlorine substituents on the benzene ring and a methyl group on the nitrogen atom.[1] The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base, which is a critical attribute for its utility in various synthetic and biological applications.[1]

The precise substitution pattern of the chlorine atoms at the 2- and 5-positions creates an electron-deficient aromatic ring, which dictates its reactivity in subsequent chemical transformations.[1] This specific isomeric arrangement confers unique properties compared to other dichloroaniline analogs.[1]

Core Identification and Structural Data

The fundamental identifiers for this compound are cataloged below, providing a clear basis for its characterization and sourcing.

| Property | Value | Source(s) |

| CAS Number | 1193389-58-0 | [2][3] |

| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |

| Molecular Formula | C₇H₈Cl₃N | [1] |

| Molecular Weight | 212.51 g/mol | [2] |

| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [2] |

| InChI Key | VJYJHQCCZQKENF-UHFFFAOYSA-N | [1] |

| Appearance | Crystalline solid | [1] |

| Purity (Typical) | ≥98% | [4] |

| Solubility | Enhanced solubility in polar solvents; sparingly soluble in chloroform, slightly soluble in methanol.[1] | |

| Storage | Room temperature, in a dry, well-ventilated place with the container tightly closed. | [4] |

Section 2: Synthesis Pathway and Experimental Protocol

The synthesis of 2,5-dichloro-N-methylaniline hydrochloride is typically achieved through the electrophilic chlorination of N-methylaniline. The choice of chlorinating agent and reaction conditions is critical to control the regioselectivity and prevent over-chlorination or formation of undesired byproducts. N-chlorosuccinimide (NCS) is a suitable reagent for this transformation due to its mild nature and high selectivity for aromatic systems.[5][6]

The reaction proceeds via an electrophilic aromatic substitution mechanism. The N-methyl group is an ortho-, para-director; however, the steric hindrance it imposes, combined with the directing effects of the first chlorine atom, guides the second chlorination to the 5-position. The final step involves protonation with hydrochloric acid to yield the stable hydrochloride salt.

Sources

- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 2. 2,5-Dichloro-N-methylaniline HCl | 1193389-58-0 | TXB38958 [biosynth.com]

- 3. 1193389-58-0|2,5-Dichloro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

- 4. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

physicochemical properties of 2,5-dichloro-N-methylaniline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2,5-dichloro-N-methylaniline Hydrochloride

Introduction

2,5-dichloro-N-methylaniline hydrochloride is a halogenated aromatic amine of significant interest to the scientific community, particularly those in pharmaceutical research and organic synthesis. Its structural framework, featuring a dichlorinated aniline core, makes it a valuable intermediate and building block.[1] This compound serves as a key reagent in various research applications, including proteomics, and as a precursor for the synthesis of complex agrochemicals and active pharmaceutical ingredients (APIs).[1] Notably, it is classified among "Protein Degrader Building Blocks," highlighting its relevance in cutting-edge therapeutic development.[2]

This guide provides a comprehensive analysis of the core . Moving beyond a simple recitation of data, we delve into the causality behind its chemical behavior, offering field-proven methodologies for its characterization. This document is designed to equip researchers, scientists, and drug development professionals with the authoritative knowledge required for its effective handling, analysis, and application.

Chemical Identity and Molecular Structure

A precise understanding of a compound's structure is the foundation for interpreting its chemical behavior and reactivity.

Systematic Name: N-methyl-2,5-dichloroaniline hydrochloride[1] CAS Number: 1193389-58-0[1][2][3] Molecular Formula: C₇H₈Cl₃N[1][2] Molecular Weight: 212.50 g/mol [1][2]

The molecule's architecture is composed of three key features:

-

A Dichlorinated Benzene Ring: Chlorine atoms at the 2- and 5-positions significantly influence the molecule's electronics, lipophilicity, and metabolic stability.

-

An N-methylaniline Core: This functional group is the primary site of basicity and a handle for further synthetic transformations.

-

A Hydrochloride Salt: The formation of the hydrochloride salt from the basic amine is a critical modification that dramatically enhances the compound's solubility in aqueous and polar media, a vital characteristic for many biological and pharmaceutical applications.[1]

Sources

2,5-dichloro-N-methylaniline hydrochloride molecular weight and formula

An In-Depth Technical Guide to 2,5-dichloro-N-methylaniline hydrochloride

Abstract

This technical guide provides a comprehensive overview of 2,5-dichloro-N-methylaniline hydrochloride (CAS No: 1193389-58-0), a halogenated aromatic amine of significant interest in contemporary chemical research and development.[1][2][3] As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer an in-depth perspective on the compound's properties, synthesis, and applications, grounded in established chemical principles. We will explore the causality behind experimental choices and present self-validating protocols for its synthesis and analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this versatile chemical intermediate.

Core Chemical and Physical Properties

2,5-dichloro-N-methylaniline hydrochloride is a crystalline solid belonging to the class of halogenated aromatic amines.[1] Its structure, featuring a benzene ring substituted with two chlorine atoms and an N-methyl group, makes it a valuable precursor in various synthetic pathways.[1] The hydrochloride salt form generally enhances aqueous solubility, a crucial characteristic for applications in biological assays and analytical procedures that utilize aqueous sample preparation.[1]

| Property | Value | Source |

| CAS Number | 1193389-58-0 | [1][2][3][5] |

| Molecular Formula | C₇H₈Cl₃N | [1][5] |

| Molecular Weight | 212.5 g/mol | [1][5] |

| IUPAC Name | 2,5-dichloro-N-methylaniline;hydrochloride | [1] |

| Appearance | Crystalline Solid | [1] |

| Solubility | Enhanced aqueous solubility; sparingly soluble in chloroform; slightly soluble in methanol. | [1] |

| Canonical SMILES | CNC1=C(C=CC(=C1)Cl)Cl.Cl | [1] |

Molecular Structure and Identification

The molecular structure of 2,5-dichloro-N-methylaniline hydrochloride is fundamental to its reactivity and utility. The electron-withdrawing nature of the two chlorine atoms on the benzene ring influences the nucleophilicity of the amine, while the N-methyl group provides steric and electronic differentiation from its primary amine analog, 2,5-dichloroaniline.

Caption: Structure of 2,5-dichloro-N-methylaniline hydrochloride.

Applications in Scientific Research

The utility of 2,5-dichloro-N-methylaniline hydrochloride stems from its functional groups, which allow it to serve as a versatile building block in organic synthesis and specialized research fields.

-

Intermediate in Organic Synthesis : The compound is a key precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] Its dichloro-substituted ring and reactive amine group can be modified through various reactions, such as N-alkylation, acylation, or further aromatic substitutions, to build diverse molecular scaffolds. The historical significance of dichloroanilines in dye production and agrochemical synthesis provides a strong precedent for its utility.[1]

-

Biochemical Research and Proteomics : It is utilized as a reagent in proteomics for studying protein interactions and modifications.[1] The aromatic ring and amine group can participate in bioconjugation reactions, which involve linking molecules for applications like protein labeling or creating affinity probes.[1] It is also categorized as a "Protein Degrader Building Block," suggesting its use in the development of technologies like PROTACs (Proteolysis Targeting Chimeras).[5]

-

Analytical Chemistry : In certain contexts, this compound may be used as a standard reference material for the development and validation of analytical methods involving halogenated aromatic amines.[1]

Synthesis and Characterization Workflow

The synthesis and subsequent analysis of 2,5-dichloro-N-methylaniline hydrochloride require a systematic and well-controlled workflow to ensure high purity and verifiable identity.

Caption: General workflow for synthesis and purification.

Experimental Protocol: Synthesis

This protocol describes a common method for synthesizing 2,5-dichloro-N-methylaniline hydrochloride via the direct chlorination of N-methylaniline.[1]

Rationale: Direct chlorination of N-methylaniline is an effective method for introducing chlorine atoms onto the aromatic ring. The use of a suitable chlorinating agent and controlled conditions allows for selective substitution. The final step involves treatment with hydrochloric acid to form the more stable and often more water-soluble hydrochloride salt.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), charge N-methylaniline (1.0 eq) and a suitable solvent such as carbon tetrachloride or dichloromethane.[1]

-

Chlorination: Cool the flask in an ice bath. Slowly add a chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂, 2.1 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C. The stoichiometry is chosen to favor dichlorination.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Cool the mixture to room temperature and quench by carefully pouring it over crushed ice. Neutralize the acidic mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation of Free Base: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,5-dichloro-N-methylaniline free base.

-

Hydrochloride Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether. Add a solution of hydrochloric acid in ether (or gaseous HCl) dropwise until precipitation is complete.

-

Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove impurities. Further purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield pure 2,5-dichloro-N-methylaniline hydrochloride.

Experimental Protocol: Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed. High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing purity.

Rationale: A gradient reverse-phase HPLC method provides excellent resolution for separating the target compound from starting materials, regioisomers, and other impurities. UV detection is suitable due to the aromatic nature of the analyte.

Step-by-Step HPLC Method:

-

System: An HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a small amount of the synthesized compound in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL.

-

Analysis: The purity is determined by the area percentage of the main peak in the resulting chromatogram. Identity can be confirmed by coupling the HPLC to a Mass Spectrometer (LC-MS) to verify the molecular weight.[6] Further structural confirmation is achieved via Nuclear Magnetic Resonance (NMR) spectroscopy.

Safety and Handling

While specific toxicity data for 2,5-dichloro-N-methylaniline hydrochloride is limited, its structure suggests that it should be handled with care.[1][4]

-

Potential Hazards: Aromatic chlorides can be irritating to the skin, eyes, and respiratory system. Some aromatic amines are known to have carcinogenic properties.[1]

-

Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

First Aid: In case of inhalation, move to fresh air. In case of skin or eye contact, rinse immediately with plenty of water. Seek medical attention if irritation persists.[4]

Conclusion

2,5-dichloro-N-methylaniline hydrochloride is a chemical intermediate with demonstrated and potential applications across several scientific disciplines. Its synthesis is achievable through standard organic chemistry techniques, and its purity can be rigorously assessed using modern analytical methods. A thorough understanding of its properties, handling requirements, and synthetic rationale is essential for its effective and safe utilization in research and development endeavors.

References

-

StruChem. (n.d.). 2, 5-Dichloro-N-methylaniline HCl, min 98%, 5 grams. [Link]

-

PubChemLite. (n.d.). 2,5-dichloro-n-methylaniline hydrochloride (C7H7Cl2N). [Link]

-

NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST Chemistry WebBook. [Link]

-

2a biotech. (n.d.). 2,5-DICHLORO-N-METHYLANILINE HYDROCHLORIDE. [Link]

-

Chemsrc. (2025, August 26). CAS#:1193389-58-0 | 2,5-Dichloro-N-methylaniline hydrochloride. [Link]

Sources

- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. CAS#:1193389-58-0 | 2,5-Dichloro-N-methylaniline hydrochloride | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1193389-58-0|2,5-Dichloro-N-methylaniline hydrochloride|BLD Pharm [bldpharm.com]

Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Methanol: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and manufacturability. For ionizable compounds such as 2,5-dichloro-N-methylaniline hydrochloride, understanding its behavior in various solvent systems is fundamental during early-phase drug development. This guide provides a comprehensive overview of the solubility of 2,5-dichloro-N-methylaniline hydrochloride in methanol, a common organic solvent used in synthesis, purification, and formulation. We will explore the underlying physicochemical principles, present a robust experimental protocol for accurate solubility determination using the isothermal equilibrium method, and detail an analytical procedure for quantification. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to generate reliable solubility data and make informed decisions in the development pipeline.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility. Poor solubility is a major hurdle in drug development, often leading to low bioavailability, erratic absorption, and challenges in developing viable dosage forms. 2,5-dichloro-N-methylaniline hydrochloride is a halogenated aromatic amine derivative used as a chemical intermediate and building block in biochemical research.[1] As with many amine-containing compounds, it is synthesized and handled as a hydrochloride salt to improve its stability and solubility in polar media compared to its free base form.[1][2]

Methanol is a polar protic solvent widely employed in the pharmaceutical industry for synthesis, crystallization, and as a co-solvent in analytical and formulation studies.[3] Its ability to form hydrogen bonds and engage in dipole-dipole interactions makes it an effective solvent for many polar and ionic compounds.[4] Therefore, a quantitative understanding of the solubility of 2,5-dichloro-N-methylaniline hydrochloride in methanol is essential for process optimization, purification strategy design, and the development of liquid formulations.

This guide provides both the theoretical framework and the practical, field-proven methodologies required to accurately characterize this crucial physicochemical parameter.

Physicochemical Characterization of Solute and Solvent

A foundational understanding of the individual properties of both the solute and the solvent is a prerequisite for interpreting their interaction in solution.

2,5-dichloro-N-methylaniline Hydrochloride

This compound is a crystalline solid whose hydrochloride salt form significantly enhances its polarity.[1] The protonated amine group allows for strong ionic interactions, which governs its solubility profile.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₇H₈Cl₃N (or C₇H₇Cl₂N·HCl) | [1][5] |

| Molecular Weight | 212.50 g/mol | [1] |

| Appearance | Crystalline Solid | [1] |

| Structure | Benzene ring with chloro groups at positions 2 and 5, and an N-methylamine hydrochloride group at position 1. | [1] |

| Qualitative Solubility | Slightly soluble in methanol. | [1] |

Methanol (Solvent)

Methanol (CH₃OH) is the simplest alcohol and a highly versatile polar solvent. Its small size and ability to act as both a hydrogen bond donor and acceptor contribute to its strong solvating power for polar and ionic species.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | CH₃OH | [6] |

| Molecular Weight | 32.04 g/mol | [8][9] |

| Appearance | Colorless Liquid | [3] |

| Boiling Point | 64.7 °C | [3][10] |

| Density (20 °C) | 0.791 - 0.793 g/mL | [6][10] |

| Polarity | Polar Protic | [4] |

| Miscibility | Completely miscible with water and most organic solvents. | [3][6] |

Theoretical Principles of Dissolution

The dissolution of a crystalline salt like 2,5-dichloro-N-methylaniline hydrochloride in a solvent like methanol is a complex process governed by a thermodynamic balance between solute-solute, solvent-solvent, and solute-solvent interactions.

The overall enthalpy of solution (ΔHsol) can be conceptualized as the sum of two key energy terms:

-

Lattice Energy (ΔHlattice): The energy required to break apart the ionic crystal lattice of the solute. This is an endothermic process (ΔH > 0), as energy must be supplied to overcome the strong electrostatic forces holding the ions together.[11][12]

-

Solvation Energy (ΔHsolvation): The energy released when the separated ions are solvated by methanol molecules. This is an exothermic process (ΔH < 0) resulting from the formation of favorable ion-dipole interactions between the cation (protonated amine) and anion (Cl⁻) and the polar methanol molecules.[11][13]

The net process can be either endothermic (absorbs heat) or exothermic (releases heat).[14]

-

If ΔHsol > 0 (Endothermic) , solubility will typically increase with increasing temperature.

-

If ΔHsol < 0 (Exothermic) , solubility will typically decrease with increasing temperature.[4][14]

The following diagram illustrates the key energetic steps involved in the dissolution process.

Key Factors Influencing Solubility in Methanol

While the intrinsic properties of the solute and solvent are primary, several external factors can significantly influence the measured solubility.

-

Temperature: As dictated by the thermodynamics of the system, temperature is a critical variable.[4] For most salts, solubility in methanol increases with temperature, but this must be experimentally verified, as inverse relationships are possible.[15]

-

Purity of Compound: The presence of impurities can alter the measured solubility. Highly pure, crystalline material should be used for accurate determination.[16]

-

Purity of Solvent: The presence of water in methanol can significantly impact the solubility of a hydrochloride salt due to water's high polarity and hydrogen bonding capacity. Analytical grade, anhydrous methanol is recommended.

-

Particle Size: While particle size does not affect the equilibrium solubility value, it dramatically affects the rate at which equilibrium is reached. Finer particles provide a larger surface area for dissolution.[14]

-

Agitation: Adequate agitation is crucial to ensure a homogenous suspension and to break down the boundary layer of saturated solvent around the solid particles, thus facilitating faster dissolution.[4]

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, often called the "shake-flask" method, is the gold standard for determining equilibrium solubility.[16][17] It is designed to ensure that the solvent becomes fully saturated with the solute at a constant, controlled temperature.

Materials and Equipment

-

2,5-dichloro-N-methylaniline hydrochloride (purity >98%)

-

Methanol (Anhydrous, HPLC grade)

-

Analytical balance (4-decimal place)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Screw-cap glass vials (e.g., 4-8 mL)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of 2,5-dichloro-N-methylaniline hydrochloride to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~50-100 mg of solid to 2 mL of methanol. Prepare at least three replicates for each temperature point.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a consistent, vigorous rate for a predetermined period. A minimum of 24 hours is recommended, but 48-72 hours is often necessary to guarantee equilibrium is reached.[17]

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifugation: To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet at the bottom.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

Dilution: Accurately weigh the filtered sample, then dilute it with a known volume of methanol to a concentration that falls within the linear range of the analytical method (see Section 6.0). This requires a precise gravimetric or volumetric dilution.

The following diagram outlines the complete experimental workflow.

Analytical Quantification Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is the preferred technique for accurately quantifying the concentration of the dissolved analyte in the filtered supernatant.

Proposed HPLC Method

-

System: HPLC with UV Detector

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: Isocratic elution with Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: ~245 nm (Aromatic compounds typically have strong absorbance in the 230-260 nm range; this must be confirmed by scanning the UV spectrum of a standard solution).

-

Column Temperature: 30 °C

Calibration

-

Prepare a stock solution of 2,5-dichloro-N-methylaniline hydrochloride of known concentration in methanol.

-

Perform a series of serial dilutions to create at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression to generate a calibration curve. The correlation coefficient (r²) should be >0.999 for an accurate assay.

Data Calculation and Reporting

The final solubility is calculated by taking the measured concentration from the HPLC analysis and accounting for the dilution factor.

Solubility (mg/mL) = C HPLC × DF

Where:

-

C HPLC is the concentration of the diluted sample determined from the HPLC calibration curve (in mg/mL).

-

DF is the dilution factor (Total volume after dilution / Initial volume of sample).

The results should be reported as the mean ± standard deviation of the replicate measurements at each specified temperature.

| Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| 25.0 ± 0.1 | Mean ± SD | Mean ± SD |

| 37.0 ± 0.1 | Mean ± SD | Mean ± SD |

| 50.0 ± 0.1 | Mean ± SD | Mean ± SD |

(Note: This table is a template for reporting experimentally determined data.)

Safety Considerations

As a Senior Application Scientist, ensuring laboratory safety is paramount. All work must be conducted in a well-ventilated fume hood.

-

2,5-dichloro-N-methylaniline Hydrochloride: Based on its structural components, this compound should be treated as toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.[1] The free base, 2,5-dichloroaniline, is classified as toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure.

-

Methanol: Methanol is a flammable and toxic liquid. Ingestion, inhalation, or skin absorption can lead to severe health issues.[3][6] Keep away from heat, sparks, and open flames.[10]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves, must be worn at all times.

Conclusion

This guide provides a robust framework for understanding and experimentally determining the solubility of 2,5-dichloro-N-methylaniline hydrochloride in methanol. While literature values are qualitatively described as "slightly soluble," precise quantitative data is essential for effective process development and formulation.[1] By adhering to the detailed isothermal equilibrium protocol and employing a validated analytical method, researchers can generate reliable, reproducible data. This information is foundational for optimizing synthetic procedures, designing purification strategies, and advancing the development of new chemical entities with confidence and scientific rigor.

References

-

MCB Books. (n.d.). Methanol Solvent Properties | Specification | Applications | Uses. Retrieved from [Link]

-

Cetiner Engineering. (n.d.). PHYSICAL PROPERTIES OF METHANOL. Retrieved from [Link]

-

Nanyang Chemical. (n.d.). Methanol: Properties, Production, and Applications Guide. Retrieved from [Link]

-

Solvents & Petroleum Service, Inc. (2015, November 10). Methanol. Retrieved from [Link]

-

Govind, A., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Quora. (2017, June 24). How can you determine the solubility of organic compounds?. Retrieved from [Link]

-

Scribd. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

Chemistry LibreTexts. (n.d.). Factors affecting solubility. Retrieved from [Link]

-

Chemsrc. (2025, August 26). CAS#:1193389-58-0 | 2,5-Dichloro-N-methylaniline hydrochloride. Retrieved from [Link]

-

Quora. (2021, September 4). Why does disolving certain chemicals in water have thermodynamic effect itself?. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

-

Journal of Chemical & Engineering Data. (n.d.). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Retrieved from [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. Retrieved from [Link]

-

MDPI. (n.d.). Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System. Retrieved from [Link]

-

Course Hero. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

University of Waterloo. (n.d.). Enthalpy of Solution of Electrolytes. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

-

YouTube. (2020, August 7). Lec20 - Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-N-methylaniline hydrochloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,5-dichloro-n-methylaniline hydrochloride (C7H7Cl2N). Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. Retrieved from [Link]

-

2a biotech. (n.d.). 2,5-DICHLORO-N-METHYLANILINE HYDROCHLORIDE. Retrieved from [Link]

Sources

- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 2. scribd.com [scribd.com]

- 3. nanyangchemical.com [nanyangchemical.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. calpaclab.com [calpaclab.com]

- 6. cetinerengineering.com [cetinerengineering.com]

- 7. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 8. Methanol Solvent Properties [macro.lsu.edu]

- 9. solventsandpetroleum.com [solventsandpetroleum.com]

- 10. makingchembooks.com [makingchembooks.com]

- 11. webassign.net [webassign.net]

- 12. m.youtube.com [m.youtube.com]

- 13. quora.com [quora.com]

- 14. byjus.com [byjus.com]

- 15. seniorchem.com [seniorchem.com]

- 16. lup.lub.lu.se [lup.lub.lu.se]

- 17. pdf.benchchem.com [pdf.benchchem.com]

2,5-dichloro-N-methylaniline hydrochloride solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,5-dichloro-N-methylaniline Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,5-dichloro-N-methylaniline hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, summarizes the available qualitative data, and presents a detailed, field-proven protocol for empirical solubility determination. By synthesizing fundamental physicochemical concepts with practical experimental workflows, this guide aims to equip scientists with the necessary knowledge to effectively handle and utilize this compound in various organic solvent systems.

Introduction: The Significance of Solubility

2,5-dichloro-N-methylaniline hydrochloride (C₇H₈Cl₃N, M.W.: 212.50 g/mol ) is a halogenated aromatic amine derivative used as a chemical intermediate and reagent in various research and synthesis applications, including proteomics and the development of pharmaceuticals and agrochemicals.[1] The hydrochloride salt form is specifically designed to enhance stability and, crucially, to modify its solubility profile compared to the free base, 2,5-dichloro-N-methylaniline.[1][2]

Understanding the solubility of this compound in organic solvents is paramount for its practical application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification methods such as crystallization, and is a critical parameter in the formulation of products. This guide provides a foundational understanding of the factors governing the solubility of this specific molecule and a practical framework for its experimental determination.

Caption: Key factors influencing the solubility of 2,5-dichloro-N-methylaniline HCl.

Solubility Profile: Qualitative Data and Predictions

Quantitative solubility data for 2,5-dichloro-N-methylaniline hydrochloride is not widely available in public literature. [1]However, based on existing reports and the theoretical principles outlined above, a qualitative profile can be constructed.

| Solvent Class | Solvent Example | Reported Solubility | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Slightly Soluble [1] | Moderate | The polar -OH group effectively solvates the ionic salt, but the nonpolar backbone limits high solubility. |

| Ethanol | Not Reported | Moderate | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Water | Not Reported | High | The hydrochloride salt form is specifically designed to enhance aqueous solubility. [1] | |

| Less Polar | Chloroform | Sparingly Soluble [1] | Low to Sparingly Soluble | Chloroform has some polarity but is a poor hydrogen bond donor, providing limited stabilization for the salt. |

| Polar Aprotic | Acetone | Not Reported | Low to Moderate | Can solvate the cation via dipole interactions but is less effective with the anion. |

| Dimethylformamide (DMF) | Not Reported | Moderate | Higher polarity than acetone may lead to better solvation and thus higher solubility. | |

| Nonpolar | Toluene | Not Reported | Poor / Insoluble | Lacks the polarity to overcome the crystal lattice energy of the ionic salt. [3] |

| Hexane | Not Reported | Poor / Insoluble | Highly nonpolar and incapable of solvating the ionic portion of the molecule. [3] |

Experimental Protocol: Isothermal Shake-Flask Method

For obtaining reliable, quantitative solubility data, the isothermal equilibrium (shake-flask) method is a robust and widely accepted technique. [3]This protocol provides a self-validating system to determine the saturation solubility of 2,5-dichloro-N-methylaniline hydrochloride at a controlled temperature.

Objective: To determine the equilibrium solubility of 2,5-dichloro-N-methylaniline hydrochloride in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

2,5-dichloro-N-methylaniline hydrochloride (purity >98%)

-

Selected organic solvents (analytical or HPLC grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps)

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Workflow:

Caption: Experimental workflow for the isothermal shake-flask solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,5-dichloro-N-methylaniline hydrochloride and place it into a sealed vial. The key is to ensure undissolved solid remains at equilibrium.

-

Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

-

Prepare at least three replicate vials for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Place the sealed vials into a thermostatic shaker bath set to the desired constant temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to reach a plateau in concentration.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same constant temperature for a short period to allow coarse particles to settle.

-

Centrifuge the vials to ensure a clear separation of the saturated liquid phase from the solid excess. This step is critical to avoid aspirating solid particles.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any remaining fine particulates. The filter material must be chemically inert to the solvent.

-

-

Quantification by HPLC:

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

Develop a validated HPLC method for quantification. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with a buffer like formic acid or TFA) and UV detection at a wavelength of maximum absorbance for the analyte (e.g., ~265 nm). [4] * Prepare a series of calibration standards of known concentration and generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted samples and determine their concentration from the calibration curve.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the final solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Report the result as the mean ± standard deviation of the replicate measurements.

-

Predictive Solubility Models: A Modern Approach

In the absence of experimental data, computational models can provide valuable, albeit qualitative, predictions of solubility. [5]These tools are particularly useful in the early stages of process development for solvent screening.

-

Thermodynamic Models (e.g., NRTL-SAC, UNIFAC): These semi-empirical models use group contributions or segment activity coefficients to predict phase equilibria. They can provide qualitative correlation and prediction of solubilities for pharmaceutical salts in pure and mixed solvents. [5][6]* Machine Learning Models: More recent approaches utilize machine learning algorithms, such as XGBoost, trained on large datasets of known solubility data. [7][8]These models can learn complex relationships between molecular structures (solute and solvent) and solubility, often providing more accurate predictions than traditional methods. [8]

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling 2,5-dichloro-N-methylaniline hydrochloride. The structural components suggest potential hazards.

-

Aromatic Amines and Chlorides: Aromatic chlorides can be irritants, and some aromatic amines may have toxic properties. [1]The free base, 2,5-dichloroaniline, is listed as toxic if swallowed, in contact with skin, or if inhaled. * Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [9][10]* Disposal: Dispose of waste materials according to local, state, and federal regulations. Avoid release into the environment.

Conclusion

While quantitative solubility data for 2,5-dichloro-N-methylaniline hydrochloride remains scarce in public databases, a robust understanding of its behavior can be derived from fundamental physicochemical principles. The compound's dual ionic and nonpolar character dictates a nuanced solubility profile, with a preference for polar protic solvents. For precise and reliable data, the isothermal shake-flask method coupled with HPLC analysis provides a definitive experimental path. As computational tools advance, predictive models will increasingly supplement experimental work, accelerating solvent selection and process optimization for this and other critical chemical intermediates.

References

-

Chen, C.-C. (n.d.). 258h Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac. AIChE. Retrieved from [Link]

-

ResearchGate. (2020, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]

-

ResearchGate. (2020, August 10). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. ResearchGate. [Link]

-

Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides. Moorpark College. [Link]

-

ResearchGate. (2023, November 30). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. [Link]

-

MIT News. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Università di Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Università di Padova. [Link]

-

ResearchGate. (2023, November 30). Development of An Effective Solubility Prediction Model for pharmaceuticals in Organic Solvents Using XGBoost Techniques. ResearchGate. [Link]

-

MIT News. (2023, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Università di Padova. (2024, May 18). Predicting drug solubility in organic solvents mixtures. Università di Padova. [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Solubility of Things. [Link]

-

PubChem. (n.d.). 2,5-dichloro-n-methylaniline hydrochloride. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

-

PubChem. (n.d.). 2,5-Dichloroaniline. PubChem. [Link]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing. [Link]

-

SciSpace. (n.d.). Quantification of aniline and N-methylaniline in indigo. SciSpace. [Link]

-

ResearchGate. (2021, October 14). Quantification of aniline and N-methylaniline in indigo. ResearchGate. [Link]

-

NIST. (n.d.). Aniline, 2,5-dichloro-, hydrochloride. NIST WebBook. [Link]

Sources

- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. 258h Modeling Pharmaceutical Salt Solubility in Mixed Solvents with Enrtl-Sac [skoge.folk.ntnu.no]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 9. fishersci.com [fishersci.com]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-Depth Technical Guide to the Crystal Structure of 2,5-dichloro-N-methylaniline Hydrochloride: A Predictive and Methodological Approach

For Researchers, Scientists, and Drug Development Professionals

Abstract

While an experimentally determined crystal structure for 2,5-dichloro-N-methylaniline hydrochloride has not yet been reported in publicly accessible databases, its potential utility as a chemical intermediate in pharmaceuticals and other advanced materials necessitates a thorough understanding of its solid-state properties.[1] This technical guide provides a comprehensive, predictive, and methodological framework for researchers aiming to elucidate this crystal structure. By leveraging known crystallographic data from the parent compound, 2,5-dichloroaniline, and established principles of synthetic and analytical chemistry, we present a complete workflow from synthesis and characterization to crystallization and single-crystal X-ray diffraction (SCXRD). This document serves as a roadmap, offering field-proven insights into experimental design and a hypothetical analysis of the anticipated structural features, thereby empowering researchers to undertake this crystallographic challenge.

Introduction: The Significance of a Yet-Undetermined Structure

2,5-dichloro-N-methylaniline hydrochloride is a halogenated aromatic amine, a class of compounds pivotal in the synthesis of dyes, agrochemicals, and pharmaceutical agents.[1] The molecule consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions, an N-methyl group, and a hydrochloride salt moiety, which enhances its aqueous solubility.[1] The precise three-dimensional arrangement of atoms and molecules in the solid state, dictated by its crystal structure, governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability.

Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for unambiguously determining molecular and crystal structures.[2] It provides precise data on bond lengths, bond angles, molecular conformation, and intermolecular interactions. For a compound like 2,5-dichloro-N-methylaniline hydrochloride, this information is invaluable for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation can provide insights into its interaction with biological targets.

-

Polymorph Screening: Identifying different crystalline forms, which can have drastically different properties.

-

Rational Drug Design: Serving as a foundational building block for more complex molecules.

This guide outlines the scientific journey to determine this unknown structure, presenting a robust methodology and a predictive analysis of its key crystallographic features.

Synthesis and Spectroscopic Confirmation

The first critical step is the unambiguous synthesis and purification of high-purity 2,5-dichloro-N-methylaniline hydrochloride. A plausible synthetic route involves the chlorination of N-methylaniline.[1]

Proposed Synthetic Protocol

-

Chlorination: N-methylaniline is dissolved in a suitable solvent, such as carbon tetrachloride.

-

Reagent Addition: A chlorinating agent (e.g., chlorine gas or N-chlorosuccinimide) is added portion-wise while monitoring the reaction temperature. The reaction mixture is then refluxed to ensure the completion of the dichlorination at the 2 and 5 positions.[1]

-

Formation of the Free Base: The resulting product, 2,5-dichloro-N-methylaniline, is isolated and purified using standard techniques like column chromatography.

-

Hydrochloride Salt Formation: The purified free base is dissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added dropwise with stirring, leading to the precipitation of 2,5-dichloro-N-methylaniline hydrochloride.[3]

-

Purification: The precipitated salt is collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried under a vacuum.

Spectroscopic Characterization: A Self-Validating System

Confirmation of the synthesized product's identity and purity is paramount before attempting crystallization. This is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and a broad singlet for the N-H proton of the anilinium ion. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 1,2,4,5-tetrasubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons (with those bonded to chlorine appearing at different chemical shifts than those bonded to hydrogen or nitrogen) and a signal for the N-methyl carbon.[4]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The IR spectrum should display characteristic absorption bands corresponding to the N-H stretching of the secondary ammonium salt (typically in the range of 2400-2800 cm⁻¹), C-H stretching of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and C-N and C-Cl stretching vibrations. The NIST WebBook provides a reference IR spectrum for the related compound 2,5-dichloroaniline hydrochloride, which can serve as a useful comparison.[5]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will confirm the molecular weight of the cation (2,5-dichloro-N-methylanilinium). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

-

The Crystallization Workflow: From Solution to Single Crystal

Obtaining high-quality single crystals is often the most challenging step in SCXRD.[2] For organic hydrochloride salts, crystallization strategies typically involve manipulating solubility in various solvents.

General Principles for Crystallizing Organic Salts

The presence of the ionic hydrochloride group generally increases solubility in polar solvents. Therefore, common crystallization techniques include:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.[6]

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. The decrease in temperature reduces solubility, leading to crystal formation.

Step-by-Step Crystallization Protocol

-

Solvent Screening: A small amount of 2,5-dichloro-N-methylaniline hydrochloride is tested for solubility in a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, water, and mixtures thereof).

-

Preparation of Saturated Solutions: A saturated or near-saturated solution is prepared in a promising solvent or solvent system, with gentle heating if necessary to ensure complete dissolution.

-

Setting up Crystallization Experiments: Employing the techniques described above (slow evaporation, vapor diffusion, and cooling), multiple crystallization trials are set up in parallel.

-

Monitoring and Harvesting: The trials are monitored periodically for the formation of single crystals. Once suitable crystals (typically >0.1 mm in all dimensions) are observed, they are carefully harvested.[2]

Caption: Experimental workflow for the crystallization of 2,5-dichloro-N-methylaniline hydrochloride.

Single-Crystal X-ray Diffraction: Elucidating the Structure

Once a suitable single crystal is obtained, the SCXRD experiment can be performed to determine the atomic arrangement.[7][8]

Experimental Protocol

-

Crystal Mounting: A well-formed single crystal is mounted on a goniometer head.[8]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and a series of diffraction patterns are collected by a detector.[9]

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods) to generate an initial electron density map.[7] This map is then used to build an initial model of the molecule, which is subsequently refined against the experimental data to obtain the final, precise crystal structure.

Caption: General workflow for single-crystal X-ray diffraction analysis.

Predictive Structural Analysis: Insights from 2,5-dichloroaniline

In the absence of experimental data for the target compound, we can make informed predictions about its crystal structure by examining the known structure of its parent, 2,5-dichloroaniline.[10][11]

The Known Structure of 2,5-dichloroaniline

The crystal structure of 2,5-dichloroaniline reveals several key features:

-

Hydrogen Bonding: The amine groups form N-H···N hydrogen bonds, creating continuous chains of molecules.[10]

-

π-π Stacking: The aromatic rings pack in a face-to-face manner, indicating π-π stacking interactions with a close separation of approximately 3.490 Å.[10]

-

Halogen Interactions: Short Cl···Cl interactions are also observed.[10]

| Table 1: Crystallographic Data for 2,5-dichloroaniline | |

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.1141 (7) |

| b (Å) | 3.8137 (6) |

| c (Å) | 13.1699 (7) |

| β (°) | 90.033 (2) |

| Data sourced from ChemicalBook, referencing a re-refinement of an earlier structure. | [10] |

Hypothetical Impact of N-Methylation and Hydrochloride Formation

The addition of a methyl group to the nitrogen atom and the formation of the hydrochloride salt are expected to significantly alter the crystal packing compared to 2,5-dichloroaniline.

-

Disruption of N-H···N Chains: The N-methylation replaces one of the amine protons, making the formation of the N-H···N hydrogen bond chains observed in 2,5-dichloroaniline impossible.

-

Dominance of N-H···Cl⁻ Hydrogen Bonds: The primary and most dominant intermolecular interaction will be the strong hydrogen bond between the protonated anilinium group (N⁺-H) and the chloride counter-ion (Cl⁻). This is a classic and strong interaction that will likely dictate the primary packing motif.

-

Steric Effects of the Methyl Group: The methyl group will introduce steric bulk, influencing how the molecules can pack together. This may lead to a less dense packing arrangement compared to the parent aniline.

-

Potential for C-H···Cl⁻ and C-H···π Interactions: Weaker interactions, such as those between the C-H bonds of the aromatic ring or methyl group and the chloride ion or the π-system of an adjacent ring, may also play a role in stabilizing the crystal lattice.

-

Modified π-π Stacking: The steric hindrance from the methyl group and the strong ionic interactions might alter the geometry of any π-π stacking, potentially leading to slipped-stacking or herringbone arrangements rather than a direct face-to-face stacking.

Sources

- 1. Buy 2,5-dichloro-N-methylaniline hydrochloride | 1193389-58-0 [smolecule.com]

- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 5. Aniline, 2,5-dichloro-, hydrochloride [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. serc.carleton.edu [serc.carleton.edu]

- 10. 2,5-Dichloroaniline - Pigment Uses, Synthesis etc._Chemicalbook [chemicalbook.com]

- 11. 2,5-Dichloroaniline | C6H5Cl2N | CID 7262 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-dichloro-N-methylaniline hydrochloride

This guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,5-dichloro-N-methylaniline hydrochloride. As a crucial analytical technique in modern drug discovery and development, NMR spectroscopy offers unparalleled insight into molecular structure. For researchers and scientists working with substituted anilines, a thorough understanding of their spectral characteristics is paramount for structural verification and purity assessment.

While direct, publicly available experimental spectra for 2,5-dichloro-N-methylaniline hydrochloride are scarce, this guide synthesizes data from structurally related analogs and fundamental NMR principles to provide a robust and scientifically grounded prediction of its spectral features. We will delve into the causal relationships between the molecular structure—including the effects of chloro-substituents and N-protonation—and the resulting chemical shifts and coupling patterns.

Introduction to 2,5-dichloro-N-methylaniline hydrochloride

2,5-dichloro-N-methylaniline hydrochloride is a substituted aromatic amine salt. Its structure consists of an aniline core, N-methylated at the amino group, with two chlorine atoms substituted at positions 2 and 5 of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for pharmaceutical and research applications.

The precise characterization of such molecules is critical. NMR spectroscopy serves as the gold standard for confirming the identity, substitution pattern, and purity of synthetic intermediates and final compounds. This guide will therefore focus on a detailed predictive analysis of its ¹H and ¹³C NMR spectra.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the following IUPAC numbering scheme for the molecule will be used throughout this guide.

Figure 1: Molecular Structure and Numbering of 2,5-dichloro-N-methylanilinium ion.

Synthesis Pathway Overview

Understanding the synthetic origin of a compound can provide context for potential impurities and side products. 2,5-dichloro-N-methylaniline hydrochloride is typically synthesized from 2,5-dichloroaniline. A common method involves the N-methylation of the primary amine, followed by treatment with hydrochloric acid to form the salt.

Caption: General synthesis workflow for 2,5-dichloro-N-methylaniline hydrochloride.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2,5-dichloro-N-methylaniline hydrochloride is predicted to exhibit distinct signals for the aromatic protons, the N-methyl protons, and the ammonium proton. The chemical shifts are influenced by the electron-withdrawing inductive effects of the chlorine atoms and the positively charged nitrogen, as well as the electron-donating resonance effect of the nitrogen atom (which is significantly reduced upon protonation).

The analysis will be based on data from related compounds such as N-methylaniline. For N-methylaniline in CDCl₃, the aromatic protons appear at δ 7.16 (t, 2H), 6.69 (t, 1H), and 6.56 (d, 2H), with the N-methyl signal at δ 2.74 (s, 3H) and the N-H proton as a broad singlet around δ 3.6.[1]

Aromatic Protons (H3, H4, H6)

-

H6: This proton is ortho to the -NH₂⁺(CH₃) group and meta to the C5-Cl. The strong electron-withdrawing inductive effect of the adjacent positively charged nitrogen will cause a significant downfield shift. It is expected to appear as a doublet due to coupling with H4 (⁴J ≈ 2-3 Hz).

-

H4: This proton is para to the -NH₂⁺(CH₃) group and ortho to the C5-Cl. It will also be shifted downfield. It will appear as a doublet of doublets due to coupling with H3 (³J ≈ 8-9 Hz) and H6 (⁴J ≈ 2-3 Hz).

-

H3: This proton is meta to the -NH₂⁺(CH₃) group and ortho to the C2-Cl. It will be the least downfield-shifted of the aromatic protons and is expected to appear as a doublet due to coupling with H4 (³J ≈ 8-9 Hz).

Protonation of the aniline nitrogen significantly deshields the aromatic protons. Therefore, all aromatic signals are expected to be in the δ 7.0-8.0 ppm range.

N-Methyl Protons (C7-H₃)

In the free base, the N-methyl protons would likely appear around δ 2.8-3.0 ppm. Upon protonation, the adjacent positive charge on the nitrogen atom will cause a substantial downfield shift. This signal will appear as a singlet, as there are no adjacent protons to couple with, though it may show coupling to the N-H proton depending on the solvent and exchange rate.

Ammonium Proton (N-H)

The proton on the nitrogen will be significantly deshielded and is expected to appear as a broad singlet far downfield, likely in the δ 9.0-11.0 ppm region, especially in a non-exchanging solvent like DMSO-d₆. Its broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential chemical exchange.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution. Data for 2,5-dichloroaniline provides a useful starting point for predicting the shifts of the aromatic carbons.[2]

-

C1 (C-N): This carbon is directly attached to the electron-withdrawing -NH₂⁺(CH₃) group. Its chemical shift will be significantly influenced by this group and is expected to be in the δ 140-145 ppm range.

-

C2 & C5 (C-Cl): These carbons are attached to chlorine atoms, which cause a downfield shift. They are expected to appear in the δ 125-135 ppm region.

-

C3, C4, C6 (C-H): These carbons will have chemical shifts influenced by their position relative to the chloro and ammonium substituents. C4 and C6, being ortho/para to the nitrogen, will be more deshielded than C3. They are predicted to fall within the δ 115-130 ppm range.

-

C7 (N-CH₃): The N-methyl carbon will be shifted downfield compared to the free base due to the adjacent positive charge, likely appearing in the δ 30-35 ppm range.

Summary of Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for 2,5-dichloro-N-methylaniline hydrochloride.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 9.0 - 11.0 | br s | N-H |

| 7.5 - 7.8 | d | H6 |

| 7.3 - 7.5 | dd | H4 |

| 7.1 - 7.3 | d | H3 |

| 3.0 - 3.3 | s | N-CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| 140 - 145 | C1 (C-N) |

| 130 - 135 | C2/C5 (C-Cl) |

| 128 - 132 | C4/C6 |

| 118 - 122 | C3 |

| 30 - 35 | C7 (N-CH₃) |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized and self-validating protocol is essential.

Objective: To obtain ¹H and ¹³C NMR spectra of 2,5-dichloro-N-methylaniline hydrochloride for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the 2,5-dichloro-N-methylaniline hydrochloride sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt's polarity, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are recommended.[3] Chloroform-d is generally not suitable for aniline salts due to poor solubility.[4]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference. The goal is a narrow and symmetrical peak shape for the solvent residual signal.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis. For DMSO-d₆, reference the residual solvent peak to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[5]

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both spectra.

-

This protocol ensures that the acquired data is accurate and can be reliably interpreted. The use of a standard reference and proper shimming constitutes a self-validating system for data quality.

References

-

N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Question: What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? Chegg. Available at: [Link]

-

Synthesis of 2,5-dichloroaniline. PrepChem.com. Available at: [Link]

-

A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. PubMed. Available at: [Link]

-

Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Available at: [Link]

-

2,5-dichloro-n-methylaniline hydrochloride (C7H7Cl2N). PubChemLite. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available at: [Link]

-

2,5-dichloro-3-(chloromethyl)-N-methylaniline. PubChem. Available at: [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515. Available at: [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

-

Supporting Information - MPG.PuRe. Max-Planck-Gesellschaft. Available at: [Link]

-

Supporting Information for Table of Contents. Amazon S3. Available at: [Link]

-

The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Available at: [Link]

-

Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. NCBI. Available at: [Link]

-

Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group. Proprep. Available at: [Link]

Sources

- 1. Solved What is the IR Analysis, H-NMR, and C-NMR of | Chegg.com [chegg.com]

- 2. 2,5-Dichloroaniline(95-82-9) 13C NMR spectrum [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Mass Spectrum of 2,5-Dichloro-N-methylaniline Hydrochloride

This guide provides a comprehensive analysis of the mass spectrometric behavior of 2,5-dichloro-N-methylaniline hydrochloride, a compound of interest for researchers, scientists, and professionals in drug development. The interpretation of its mass spectrum is crucial for structural elucidation, purity assessment, and metabolic studies. This document moves beyond a simple cataloging of spectral features to explain the underlying chemical principles that govern its ionization and fragmentation, ensuring a deeper understanding for the scientific community.

Introduction: The Significance of Mass Spectrometry for Halogenated Anilines

2,5-Dichloro-N-methylaniline hydrochloride is a substituted aromatic amine. The presence of two chlorine atoms, a secondary amine, and its formulation as a hydrochloride salt presents a unique and informative case study for mass spectrometric analysis. Electron Ionization (EI) and soft ionization techniques such as Electrospray Ionization (ESI) are powerful tools for its characterization. Understanding the fragmentation patterns is not merely an academic exercise; it is fundamental to confirming the compound's identity in complex matrices, identifying potential metabolites, and ensuring the quality of pharmaceutical batches.

The hydrochloride salt form is common for amine-containing active pharmaceutical ingredients to improve solubility and stability.[1] In a mass spectrometer, the analytical approach must account for the salt. Under typical EI conditions, the molecule is often thermally desorbed, leading to the loss of HCl and analysis of the free base. In contrast, ESI, particularly in positive ion mode, will likely result in the detection of the protonated free base, [M+H]⁺.

Experimental Protocol: Acquiring a High-Fidelity Mass Spectrum

A robust and reproducible experimental setup is paramount for obtaining a clear and interpretable mass spectrum. The following protocol outlines a standard procedure for the analysis of 2,5-dichloro-N-methylaniline hydrochloride using a high-resolution mass spectrometer.

Sample Preparation:

-

Stock Solution: Accurately weigh approximately 1 mg of 2,5-dichloro-N-methylaniline hydrochloride and dissolve it in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10-100 µg/mL. The optimal concentration will depend on the sensitivity of the mass spectrometer being used.

Instrumentation and Analysis (ESI-MS/MS):

-

Mass Spectrometer: A high-resolution instrument, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is recommended for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for analyzing the hydrochloride salt, as it will readily form the protonated molecule [M+H]⁺.

-

Infusion: The working solution can be directly infused into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Spectrometry Parameters:

-

Capillary Voltage: 3.5-4.5 kV

-

Source Temperature: 100-150 °C

-

Desolvation Gas Flow: 600-800 L/hr (Nitrogen)

-

Desolvation Temperature: 300-400 °C

-

Mass Range: m/z 50-300

-

-

Tandem Mass Spectrometry (MS/MS): To elucidate fragmentation pathways, the protonated molecule is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID).

-

Collision Gas: Argon

-

Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

-

The logical flow of this experimental setup is depicted in the following diagram:

Interpreting the Mass Spectrum of 2,5-Dichloro-N-methylaniline

The mass spectrum of 2,5-dichloro-N-methylaniline (free base, C₇H₇Cl₂N) is predicted to exhibit a distinctive molecular ion region and a series of characteristic fragment ions. The monoisotopic mass of the free base is 174.9956 Da.

3.1. The Molecular Ion Region: A Tale of Two Isotopes

A key feature in the mass spectrum of any chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), with a mass difference of approximately 2 Da.[2][3] This results in a characteristic 3:1 ratio of the M and M+2 peaks for a molecule with one chlorine atom.[2][4][5]

For a molecule with two chlorine atoms, such as 2,5-dichloro-N-methylaniline, the isotopic pattern becomes more complex. There will be three peaks in the molecular ion cluster:

-

M: Contains two ³⁵Cl atoms.

-

M+2: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4: Contains two ³⁷Cl atoms.

The theoretical relative intensities of these peaks are approximately 9:6:1.[5]

| Ion | m/z (calculated) | Isotopes | Expected Relative Intensity |

| [M]⁺ | 175 | C₇H₇³⁵Cl₂N | ~100% (base in cluster) |

| [M+2]⁺ | 177 | C₇H₇³⁵Cl³⁷ClN | ~65% |